Product packaging for (1Z)-N',2-dihydroxypropanimidamide(Cat. No.:CAS No. 52046-55-6)

(1Z)-N',2-dihydroxypropanimidamide

Cat. No.: B1387593
CAS No.: 52046-55-6
M. Wt: 104.11 g/mol
InChI Key: TWQGERCRJDBWSY-UHFFFAOYSA-N
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Description

(1Z)-N',2-Dihydroxypropanimidamide (CAS 53370-50-6) is a chemical compound with the molecular formula C₃H₈N₂O₂ and a molecular weight of 104.11 g/mol . It belongs to the class of organic compounds known as amidoximes, a cornerstone in modern organic and medicinal chemistry due to the versatile reactivity and coordinative properties of the R-C(NH₂)=NOH functional group . Research Applications and Value This compound serves as a valuable building block for the synthesis of a wide array of nitrogen-containing heterocycles, including 1,2,4-oxadiazoles and other structures of medicinal importance . The presence of both a nucleophilic amino group and a hydroxyimino group on the same carbon atom enables diverse chemical transformations . In addition to its role in synthesis, amidoximes are powerful ligands in coordination chemistry and can coordinate to metal ions in several ways, often acting as a chelating agent . The additional hydroxyl group at the 2-position in this specific molecule presents interesting possibilities for forming more stable or selective metal complexes. Furthermore, the amidoxime group is often employed as a bioisostere for the carboxylic acid group in drug design, a strategy that has led to the development of compounds with potential therapeutic applications . Synthesis The most prevalent and widely utilized method for preparing this amidoxime, like others in its class, is the nucleophilic addition of hydroxylamine to a nitrile precursor, in this case, 2-hydroxypropanenitrile . This straightforward and generally high-yielding reaction places the synthesis of this compound firmly within the established framework of amidoxime chemistry . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B1387593 (1Z)-N',2-dihydroxypropanimidamide CAS No. 52046-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',2-dihydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGERCRJDBWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966414
Record name N,2-Dihydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52046-55-6
Record name N,2-Dihydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1z N ,2 Dihydroxypropanimidamide and Analogues

Direct Synthetic Approaches to (1Z)-N',2-dihydroxypropanimidamide

Direct synthetic routes to this compound primarily involve the construction of the amidoxime (B1450833) functional group from precursors like nitriles, carboxylic acids, or nitroalkanes. These methods are often favored for their straightforward nature and accessibility of starting materials.

Nucleophilic Addition of Hydroxylamine (B1172632) to Nitriles and Derivatives

A cornerstone in the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile group. nih.govnih.gov For the specific synthesis of this compound, the precursor would be 2-hydroxypropanenitrile. In this reaction, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group.

The reaction is typically carried out by treating the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base to liberate the free hydroxylamine. The reaction mechanism involves the initial formation of an intermediate which then tautomerizes to the more stable amidoxime structure. The (Z)-isomer is generally the more energetically favorable and, therefore, the predominant product. researchgate.net

This method is widely applicable for the preparation of a variety of amidoximes. For instance, malononitrileoxime reacts with hydroxylamine to form the corresponding amidoxime. nih.gov The reaction conditions can often be modified to improve yields and reaction times, including the use of solvent-free conditions under ultrasonic irradiation, which has been shown to produce amidoximes in high yields (70-85%) and short reaction times. nih.gov

PrecursorReagentProductKey Features
2-HydroxypropanenitrileHydroxylamineThis compoundDirect conversion, generally forms the stable (Z)-isomer. researchgate.net
MalononitrileoximeHydroxylamineCyanoacetamidoximeDemonstrates the versatility of the reaction with different nitrile-containing compounds. nih.gov
Various NitrilesHydroxylamineVarious AmidoximesCan be performed under solvent-free, ultrasonic conditions for high yields. nih.gov

One-Pot Syntheses from Carboxylic Acids or Amides

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel. For the synthesis of N-hydroxyimidamides, methods have been developed to convert carboxylic acids or amides directly into the desired products.

While a direct one-pot synthesis of this compound from 2-hydroxypropanoic acid is less commonly detailed, the general principle involves the activation of the carboxylic acid, followed by reaction with hydroxylamine. More established is the conversion of amides to amidoximes. A one-pot approach for the synthesis of N-substituted amidoximes from secondary amides has been developed. rsc.org This method utilizes a dehydrative condensation mediated by triphenylphosphine (B44618) and iodine to generate the amidoxime under mild conditions and with short reaction times. rsc.org

Microwave-assisted methods have also been employed for the direct synthesis of amides from carboxylic acids and amines, which could be a preliminary step in a two-step, one-pot synthesis of an amidoxime. nih.gov These methods are often lauded for their efficiency, reduced reaction times, and environmentally friendly nature. nih.gov

Starting MaterialKey ReagentsProduct TypeAdvantages
Secondary AmidesPh3P, I2, HydroxylamineN-substituted AmidoximesMild conditions, short reaction times. rsc.org
Carboxylic Acids & AminesCeric Ammonium Nitrate (CAN), MicrowaveAmidesFast, effective, solvent-free, environmentally friendly. nih.gov

Routes from Primary Nitroalkanes and Amides

A less conventional yet effective method for synthesizing amidoximes involves the use of primary nitroalkanes. The reaction of a primary nitroalkane with a magnesium or lithium amide provides a convenient, one-step synthesis of substituted amidoximes. nih.gov This transformation proceeds through the formation of a nitronate anion from the nitroalkane, which then reacts with the amide. nih.gov

For the synthesis of a propanimidamide (B3024157) derivative, 1-nitropropane (B105015) would serve as a suitable starting nitroalkane. nih.gov The reaction conditions typically involve treating the nitroalkane with a pre-formed lithium or magnesium amide in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov This method has been shown to be applicable to a range of primary nitroalkanes and amines, offering a versatile route to various amidoxime structures. nih.gov

The conversion of primary nitroalkanes to other functional groups is a well-established area of organic synthesis, highlighting the utility of nitroalkanes as versatile synthetic intermediates. nih.govresearchgate.netwiley-vch.de

NitroalkaneAmide SourceProduct TypeKey Conditions
1-NitropropaneLithium or Magnesium AmideSubstituted PropionamidoximeAnhydrous THF, base (e.g., n-butyllithium or ethylmagnesium chloride). nih.gov
Primary NitroalkanesVarious AmidesSubstituted AmidoximesOne-step synthesis. nih.gov

Advanced Synthetic Strategies for N-Hydroxypropanimidamide Derivatives

To overcome some of the limitations of direct synthetic approaches and to access a wider range of N-hydroxypropanimidamide derivatives, more advanced synthetic strategies have been developed. These often involve the use of highly reactive intermediates or modern energy sources to drive the reactions.

Utilization of Imidoyl Chlorides and Related Activated Intermediates

Imidoyl chlorides are versatile intermediates in organic synthesis and can be effectively used for the preparation of N-hydroxyimidamide derivatives. researchgate.net The general approach involves the reaction of an imidoyl chloride with hydroxylamine. The imidoyl chloride itself can be synthesized from a corresponding secondary amide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

This method allows for the synthesis of N-substituted amidoximes by starting with an N-substituted amide. rsc.org The reaction of the imidoyl chloride with hydroxylamine is typically a straightforward nucleophilic substitution at the imine carbon. The use of such activated intermediates can lead to high yields and can be applied to a broad scope of substrates. researchgate.net

IntermediatePrecursorReagent for Amidoxime FormationProduct Type
Imidoyl ChlorideSecondary AmideHydroxylamineN-substituted Amidoxime
ImidoylbenzotriazolesN/AHydroxylamineAmidoximes

Microwave-Assisted and Solvent-Free Methods in Amidoxime Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools in this regard.

The synthesis of amidoximes has benefited from these advancements. For example, a microwave-assisted method for the preparation of amidoximes from imidoylbenzotriazoles and hydroxylamine has been reported. acs.org This method is described as operationally straightforward and efficient, providing amidoximes in good yields (65-87%) with short reaction times (5-20 minutes). acs.org

Furthermore, solvent-free methods, sometimes coupled with ultrasonic irradiation, have been successfully applied to the synthesis of amidoximes from nitriles and hydroxylamine, offering high yields and reduced environmental impact. nih.gov These green chemistry approaches represent a significant step forward in the sustainable production of amidoximes and their derivatives. nih.gov

MethodStarting MaterialsKey Advantages
Microwave-AssistedImidoylbenzotriazoles, HydroxylamineRapid, efficient, good yields. acs.org
Solvent-Free, Ultrasonic IrradiationNitriles, HydroxylamineHigh yields, short reaction times, environmentally friendly. nih.gov
Microwave-Assisted, Solvent-FreeCarboxylic Acids, AminesGreen protocol for amide synthesis, a potential precursor step. nih.gov

Scalable Synthetic Protocols and Process Optimization

The large-scale synthesis of amidoximes, including analogues of this compound, presents unique challenges that necessitate the development of robust and optimized protocols. Key considerations in scaling up production include reaction efficiency, safety, cost-effectiveness, and environmental impact.

A common route to amidoximes involves the addition of hydroxylamine to a nitrile precursor. nih.gov For a compound like this compound, a potential precursor would be 2,3-dihydroxypropanenitrile (B15442846). The reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent system. nih.gov

Research into the scalable synthesis of related compounds, such as the conversion of 3-hydroxypropionitrile (B137533) to its corresponding amidoxime, has highlighted methods to improve yield and safety. One study demonstrated that after the reaction of the nitrile with aqueous hydroxylamine, removal of excess water by rotary evaporation followed by trituration with acetone (B3395972) can lead to high yields (83–90%) on a gram scale with minimal exothermic activity. This approach avoids the need for flash chromatography, which is often impractical for large-scale production.

Process optimization is crucial for making amidoxime synthesis viable for industrial applications. o2h.com This involves a systematic investigation of various reaction parameters to identify the optimal conditions that maximize yield and purity while minimizing costs and waste. Key parameters for optimization often include:

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. While alcohols are commonly used, the use of greener solvents or even solvent-free conditions is being explored. rsc.org

Base: The type and amount of base can influence the reaction equilibrium and the rate of side reactions, such as the formation of amide impurities. rsc.orgrsc.org

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion without promoting decomposition or side reactions.

Purification Method: Developing a scalable purification method, such as crystallization or trituration, is essential to avoid chromatographic techniques that are not amenable to large-scale production. o2h.com

The following table summarizes key parameters that are typically optimized in the synthesis of amidoximes.

ParameterConsiderations for OptimizationPotential Impact on Synthesis
Solvent Polarity, boiling point, miscibility with reagents, environmental impact.Reaction rate, solubility of reactants and products, ease of work-up.
Base Strength (pKa), stoichiometry, solubility.Deprotonation of hydroxylamine, prevention of side reactions.
Temperature Reaction kinetics vs. stability of reactants and products.Rate of reaction, potential for byproduct formation.
Reactant Concentration Molar ratios of nitrile to hydroxylamine.Reaction efficiency, minimization of unreacted starting materials.
Purification Crystallization, trituration, extraction vs. chromatography.Product purity, scalability, cost-effectiveness.

By systematically optimizing these parameters, it is possible to develop scalable, safe, and efficient protocols for the synthesis of this compound and its analogues.

Stereoselective Synthesis Considerations for Amidoximes

The stereoselective synthesis of amidoximes, particularly those containing multiple stereocenters like this compound, is a significant challenge in synthetic organic chemistry. Achieving control over the three-dimensional arrangement of atoms is crucial, as different stereoisomers can exhibit distinct biological activities.

The primary methods for achieving stereoselectivity in synthesis include the use of chiral auxiliaries, chiral catalysts, and chiral substrates. wikipedia.orgbuchler-gmbh.com

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.orgnumberanalytics.com After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of a chiral amidoxime like this compound, a potential strategy would involve starting with a chiral precursor containing the dihydroxypropyl moiety. For instance, a chiral 2,3-dihydroxypropanenitrile could be synthesized from a chiral pool starting material like D- or L-glyceraldehyde. The subsequent conversion of the nitrile to the amidoxime would then yield the desired stereoisomer.

Alternatively, a chiral auxiliary could be attached to a simpler achiral starting material to control the introduction of chirality. For example, an achiral nitrile could be modified with a chiral auxiliary, and then the addition of hydroxylamine or a related reaction could be performed stereoselectively. Common chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. wikipedia.orgresearchgate.net

The general principle of using a chiral auxiliary is outlined in the following table:

StepDescription
1. Attachment An achiral substrate is covalently bonded to a chiral auxiliary.
2. Stereoselective Reaction The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration.
3. Cleavage The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

While the direct application of chiral auxiliaries to the synthesis of open-chain dihydroxy amidoximes is not extensively documented, the principles are well-established in other areas of asymmetric synthesis and could be adapted. rsc.orgiupac.orgresearchgate.net

Stereoselective Reactions: The stereoselective synthesis of vicinal diols is a well-developed field, with methods like the Sharpless asymmetric dihydroxylation providing reliable access to chiral diols from alkenes. organic-chemistry.orglibretexts.org A synthetic route to this compound could therefore involve the asymmetric dihydroxylation of an appropriate alkene precursor, followed by conversion of a functional group to the amidoxime.

The stereochemistry of the amidoxime functional group itself (E/Z isomerism) is also a consideration. The (1Z) configuration specified for the target compound indicates a specific geometric isomer. The formation of the Z-isomer is often favored thermodynamically, but the reaction conditions can influence the isomeric ratio. nih.gov

Chemical Reactivity and Transformation Pathways of 1z N ,2 Dihydroxypropanimidamide

Reactions at the Amidoxime (B1450833) Functional Group

The amidoxime functional group, characterized by the RC(=NOH)NH₂ structure, is the primary site of reactivity in (1Z)-N',2-dihydroxypropanimidamide. This group can undergo several important transformations, including acylation, alkylation, and reduction.

Acylation and Alkylation Reactions

Acylation and alkylation reactions target the nucleophilic nitrogen and oxygen atoms of the amidoxime group. libretexts.orgnih.gov These reactions are fundamental in modifying the structure and properties of the parent compound.

Acylation: This process involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the amidoxime with an acylating agent such as an acid chloride or anhydride. nih.govyoutube.com The reaction usually proceeds by nucleophilic attack of the amidoxime nitrogen or oxygen on the carbonyl carbon of the acylating agent. youtube.com O-acylated amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles. nih.govresearchgate.net

Alkylation: In alkylation, an alkyl group is added to the amidoxime. libretexts.org This is typically achieved using an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group of the amidoxime, forming an alkoxide that then acts as a nucleophile to attack the alkyl halide.

Table 1: Examples of Acylation and Alkylation Reactions of Amidoximes

Reaction TypeReagentsProduct TypeReference
AcylationAcid ChlorideO-Acylamidoxime nih.gov
AcylationCarboxylic AcidO-Acylamidoxime nih.gov
AlkylationAlkyl Halide, BaseO-Alkylated Amidoxime libretexts.org

Reductive Transformations to Amidines

The amidoxime group can be reduced to form the corresponding amidine. This transformation involves the removal of the hydroxyl group and the formation of a carbon-nitrogen double bond within the amidine functional group. This reduction can be achieved using various reducing agents. The resulting amidines are valuable intermediates in organic synthesis.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of the amidoxime group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. These reactions are of significant interest due to the wide range of biological activities exhibited by the resulting heterocycles.

Synthesis of 1,2,4-Oxadiazoles and Related Heterocycles

One of the most important applications of amidoximes is in the synthesis of 1,2,4-oxadiazoles. researchgate.netnih.govorganic-chemistry.org This is typically a two-step process. First, the amidoxime is O-acylated with a carboxylic acid or its derivative to form an O-acylamidoxime intermediate. nih.gov Subsequent cyclodehydration of this intermediate, often promoted by heating or treatment with a dehydrating agent, leads to the formation of the 1,2,4-oxadiazole (B8745197) ring. nih.gov A variety of substituted 1,2,4-oxadiazoles can be synthesized by varying the starting amidoxime and the acylating agent. nih.govnih.gov

The reaction of amidoximes with reagents like dimethyl maleate (B1232345) can lead to the formation of other heterocyclic systems, such as 1,2,4-oxadiazin-5(6H)-ones. mdpi.com

Table 2: Synthesis of 1,2,4-Oxadiazoles from Amidoximes

Starting AmidoximeAcylating AgentResulting HeterocycleReference
DNA-conjugated aryl nitriles (converted to amidoximes)Aryl and aliphatic carboxylic acids3,5-disubstituted 1,2,4-oxadiazoles nih.gov
Benzamidoxime derivatives3-aryl-acryloyl chlorides(E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles nih.gov
General AmidoximesOrganic Nitriles3,5-disubstituted-1,2,4-oxadiazoles organic-chemistry.org

Formation of Vicinal Dioximes and Derivatives

While the direct formation of vicinal dioximes from this compound is not a commonly reported pathway, the reactivity of the amidoxime group is central to the formation of related structures. The chemistry of amidoximes is often compared to that of conventional oximes, which are known to form dioxime structures. spbu.ru

Chelation and Coordination Chemistry of Amidoxime Ligands

The amidoxime functional group possesses both a hard donor (oxygen) and a soft donor (nitrogen), making it an excellent chelating agent for a variety of metal ions. spbu.runih.govrsc.org The ability of this compound and other amidoximes to form stable complexes with metal ions is a cornerstone of their application in various fields. researchgate.netrsc.org

The coordination can occur through the nitrogen and/or oxygen atoms of the amidoxime group, leading to the formation of stable chelate rings. nih.gov The specific coordination mode can be influenced by the metal ion, the solvent, and the presence of other ligands. figshare.com This versatility in coordination allows for the formation of a wide range of metal complexes with diverse structures and properties. rsc.orgnih.gov For example, amidoxime-based ligands have been extensively studied for their ability to sequester uranium from seawater. rsc.org The coordination chemistry of amidoximes is also relevant in the development of new catalysts and materials. rsc.orgresearchgate.net

Table 3: Coordination Behavior of Amidoxime Ligands

Metal IonCoordination ModeApplicationReference
Uranyl (UO₂²⁺)η²-coordinationUranium sequestration rsc.org
Cobalt(III)Bridging amidoximatoMolecular magnetism rsc.org
Aluminum(III)Bridging oximatoOrganometallic synthesis nih.gov
Zirconium(IV)Hydroxamate chelationRadiopharmaceuticals chemrxiv.org

Spectroscopic Characterization Techniques for 1z N ,2 Dihydroxypropanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (1Z)-N',2-dihydroxypropanimidamide. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the carbon and proton framework, as well as the nitrogen environments within the molecule. researchgate.net

¹H NMR and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the molecular puzzle of this compound. researchgate.net ¹H NMR identifies the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. researchgate.netnih.gov

In a typical ¹H NMR spectrum of an amidoxime (B1450833), specific chemical shifts indicate the presence of different proton environments. For instance, the protons of the amino group (-NH₂) often appear as a broad singlet, while the hydroxyl proton (-OH) also gives a distinct signal. The protons on the carbon chain will have characteristic shifts and coupling patterns that reveal their connectivity.

¹³C NMR spectroscopy complements this by detecting the different carbon atoms in the molecule. The carbon atom of the C=NOH group, the carbon of the CH(OH) group, and the methyl carbon (CH₃) will each resonate at a characteristic chemical shift value, confirming the carbon framework of the molecule. researchgate.net The chemical shift is influenced by the electronic environment of each carbon atom. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=NOH-150-160
CH(OH)4.0-5.0 (quartet)65-75
CH₃1.2-1.5 (doublet)15-25
NH₂5.0-7.0 (broad singlet)-
N-OH9.0-11.0 (singlet)-
C-OH3.0-5.0 (singlet)-
Note: These are predicted values and can vary based on solvent and other experimental conditions.

¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for characterizing the nitrogen atoms within the this compound molecule. rsc.org This technique can distinguish between the nitrogen atom of the amino group (-NH₂) and the nitrogen atom of the oxime group (=N-OH), providing valuable information about their electronic environments. researchgate.net The chemical shifts of these nitrogen atoms are sensitive to protonation and hydrogen bonding, offering further structural insights. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized and then separated based on its mass-to-charge ratio.

The resulting mass spectrum will show a molecular ion peak (M+) that corresponds to the molecular weight of the compound. For this compound (C₃H₈N₂O₂), the expected molecular weight is approximately 104.11 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For example, the loss of a hydroxyl group (-OH) or an amino group (-NH₂) would result in specific fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. libretexts.org When the molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

Key functional groups in this compound and their expected IR absorption ranges include:

O-H stretch: A broad band typically appears in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups (-OH) of both the oxime and the secondary alcohol.

N-H stretch: The amino group (-NH₂) will show one or two sharp peaks in the range of 3300-3500 cm⁻¹. libretexts.org

C=N stretch: The carbon-nitrogen double bond of the oxime group typically absorbs in the region of 1640-1690 cm⁻¹. nih.gov

C-O stretch: The carbon-oxygen single bond of the alcohol group will have a strong absorption in the 1050-1150 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Alcohol/OximeO-H stretch3200-3600 (broad)
AmineN-H stretch3300-3500 (sharp)
OximeC=N stretch1640-1690
AlcoholC-O stretch1050-1150

Theoretical and Computational Chemistry of 1z N ,2 Dihydroxypropanimidamide

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are a powerful tool for elucidating the fundamental characteristics of (1Z)-N',2-dihydroxypropanimidamide at the molecular level. These studies provide a detailed picture of the molecule's stability, isomeric preferences, and electronic properties.

Tautomerism and Isomeric Preferences (E/Z Isomerism)

The structure of this compound features a C=N double bond, which gives rise to geometric isomerism. The designation "(1Z)" specifies the configuration around this double bond based on the Cahn-Ingold-Prelog priority rules. In this case, the higher priority groups attached to the carbon and nitrogen atoms of the imine functionality are on the same side of the double bond. youtube.commasterorganicchemistry.com The alternative configuration would be the (1E) isomer.

Computational studies on related N-substituted hydrazones and similar systems indicate that the energy difference between E and Z isomers can be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net In the case of this compound, the Z-isomer is stabilized by an intramolecular hydrogen bond between the N'-hydroxy group and the nitrogen atom of the imidamide, which contributes to its relative stability over the E-isomer. nih.gov

Furthermore, the presence of hydroxyl and amine groups allows for the existence of various tautomers. Quantum chemical calculations on analogous systems, such as guanidines and N-hydroxyguanidines, have shown that the relative stability of tautomers is highly dependent on the electronic environment and substitution patterns. researchgate.netmdpi.com For this compound, the keto-amino and enol-imino tautomeric forms are of particular interest. Theoretical calculations are essential to determine the most stable tautomer in the gas phase and in solution. cuni.cz

Table 1: Calculated Relative Energies of Isomers and Tautomers of N',2-dihydroxypropanimidamide

Isomer/TautomerMethodBasis SetRelative Energy (kcal/mol)
This compoundDFT (B3LYP)6-311++G(d,p)0.00
(1E)-N',2-dihydroxypropanimidamideDFT (B3LYP)6-311++G(d,p)+3.5
Keto TautomerDFT (B3LYP)6-311++G(d,p)+8.2

Disclaimer: The data in this table is illustrative and based on typical energy differences observed in computational studies of similar N-hydroxyimidamide systems. Specific experimental or computational data for this compound was not available in the public domain at the time of this writing.

Conformational Analysis and Energy Landscapes

A key factor governing the conformational preferences of this compound is the formation of intramolecular hydrogen bonds. frontiersin.org The molecule has several hydrogen bond donors (-OH groups) and acceptors (N and O atoms), leading to various possible hydrogen bonding patterns that can stabilize specific conformations. cuni.cz The relative energies of these conformers can be calculated to determine the most likely structures at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)
AExtended chain+2.1
BIntramolecular H-bond (N'-OH to N)0.0
CIntramolecular H-bond (2-OH to N'-O)+1.5

Disclaimer: The data presented here is a hypothetical representation based on conformational analyses of molecules with similar functional groups. It serves to illustrate the concept of conformational preferences driven by intramolecular hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO will be distributed over the more electron-deficient parts of the molecule, suggesting the sites for nucleophilic attack. Computational methods can precisely calculate the energies and visualize the spatial distribution of these orbitals.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy+1.2
HOMO-LUMO Gap8.0

Disclaimer: These FMO energy values are illustrative and representative of what would be expected for a molecule with the structure of this compound based on computational studies of analogous compounds.

Molecular Modeling of Intermolecular Interactions

Beyond the properties of a single molecule, computational modeling can predict how this compound interacts with its environment, including other molecules of its own kind or with other chemical species like metal ions.

Hydrogen Bonding Networks in Condensed Phases

In the solid state or in solution, molecules of this compound can form extensive networks of intermolecular hydrogen bonds. researchgate.netnih.govaps.org The presence of multiple hydrogen bond donors and acceptors allows for a variety of complex and stable three-dimensional structures. Molecular dynamics simulations are a powerful tool to study the dynamics and stability of these hydrogen-bonded networks. nih.govnih.gov These simulations can provide insights into the collective behavior of the molecules and how this influences macroscopic properties such as melting point and solubility. The analysis of these networks often reveals recurring motifs and preferred interaction patterns. nih.gov

Future Directions and Emerging Research Avenues for 1z N ,2 Dihydroxypropanimidamide Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of (1Z)-N',2-dihydroxypropanimidamide is a primary area of future research. Traditional synthetic pathways may rely on harsh reagents and produce significant waste. The focus will be on "green" chemistry principles to create more sustainable routes.

Key areas of exploration will include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the formation of the N-hydroxyamidine moiety from nitrile or amide precursors under mild, aqueous conditions.

Electrosynthesis: Employing electrochemical methods to drive the synthesis, potentially reducing the need for chemical oxidants or reductants and offering a high degree of control over the reaction. idw-online.de

Flow Chemistry: Developing continuous flow processes that can offer improved safety, scalability, and product consistency compared to batch synthesis.

Renewable Feedstocks: Investigating the use of bio-based starting materials to decrease the reliance on petrochemical sources. For instance, methods for producing bisphenols from hydroxycinnamic acids could inspire routes from similar bio-based acids. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
Synthetic ApproachPotential AdvantagesAnticipated Challenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, substrate specificity, scalability.
ElectrosynthesisAvoidance of stoichiometric reagents, high controllability, potential for automation. idw-online.deElectrode material selection, optimization of reaction conditions, potential for side reactions.
Flow ChemistryEnhanced safety, improved heat and mass transfer, easier scale-up.Reactor design and fouling, initial equipment cost.
Renewable FeedstocksReduced carbon footprint, utilization of abundant resources. rsc.orgDevelopment of efficient conversion pathways, purification from complex biological matrices.

Investigation of Undiscovered Reactivity Profiles and Catalytic Transformations

The unique structural features of this compound, particularly the N-hydroxyamidine group, suggest a rich and largely unexplored reactivity. Future research will aim to uncover novel chemical transformations and potential catalytic applications.

The amidine functional group is known to act as a potent nucleophilic catalyst in a variety of organic reactions. nottingham.ac.uk Research will likely investigate if this compound and its derivatives can catalyze reactions such as acyl transfers, aldol (B89426) reactions, and conjugate additions. nottingham.ac.uk The presence of the hydroxyl groups could modulate the catalytic activity and selectivity, and also allow for its incorporation into larger catalytic systems.

Furthermore, amidines are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. nih.govresearchgate.net The reactivity of this compound could be harnessed in transition-metal-catalyzed C-H activation and annulation reactions to construct novel heterocyclic scaffolds. nih.gov The N-hydroxy functionality could also serve as a directing group or participate directly in cyclization reactions.

Advanced In Situ Spectroscopic Characterization and Reaction Monitoring

To fully understand and optimize the synthesis and reactions of this compound, advanced analytical techniques will be indispensable. In situ spectroscopic methods, which allow for real-time monitoring of reactions as they occur, will provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, products, and byproducts in real-time. mt.comrsc.org This data is crucial for:

Reaction Optimization: Rapidly identifying optimal reaction conditions (temperature, concentration, catalyst loading) to maximize yield and minimize reaction time.

Mechanism Elucidation: Identifying and characterizing short-lived intermediates, which is key to understanding the reaction pathway.

Process Safety: Monitoring for the buildup of potentially hazardous intermediates or runaway reaction conditions.

Mass spectrometry-based techniques for in situ reaction monitoring could also be highly beneficial, especially for complex reaction mixtures where spectroscopic methods may be limited. acs.org

Integration of Machine Learning and AI in Directed Synthesis and Property Prediction

Future research in this area will likely focus on:

Retrosynthesis Prediction: AI-driven tools can propose novel and efficient synthetic routes to this compound and related target molecules. cas.orgengineering.org.cn

Reaction Condition Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the optimal conditions (catalyst, solvent, temperature) for a given transformation. nih.govarxiv.org

Property Prediction: AI can be used to predict the physicochemical and biological properties of new molecules based on their structure, guiding the design of compounds with desired characteristics. specialchem.commit.eduspringernature.comindiaai.gov.in This can significantly reduce the need for laborious and costly experimental screening.

Table 2: Potential Applications of AI/ML in this compound Research
AI/ML ApplicationSpecific GoalExpected Outcome
Retrosynthetic AnalysisIdentify novel and efficient synthetic pathways. cas.orgengineering.org.cnDiversification of synthetic strategies and potential reduction in synthesis steps.
Reaction OptimizationPredict optimal catalysts, solvents, and temperatures. nih.govarxiv.orgIncreased reaction yields, reduced experimental effort, and cost savings.
Property PredictionForecast physicochemical and biological properties. mit.eduspringernature.comindiaai.gov.inPrioritization of synthetic targets with high potential for desired applications.

Development of Novel Materials through this compound Functionalization

The presence of multiple reactive functional groups (two hydroxyls and an N-hydroxyamidine) makes this compound an attractive building block for the creation of new materials with tailored properties.

Potential research directions include:

Polymer Functionalization: Incorporating this compound into polymers can introduce new functionalities. polysciences.com The amidine group, for example, has been shown to be effective in capturing carbon dioxide, suggesting potential applications in gas separation and storage materials. tennessee.edudigitellinc.comosti.gov The hydroxyl groups can serve as points for further polymerization or cross-linking. The use of functionalized amines to amidate polymers is a known strategy that could be adapted. google.com

Surface Modification: Grafting this compound onto surfaces could alter their properties, such as wettability, adhesion, or biocompatibility.

Metal-Organic Frameworks (MOFs): The compound's ability to chelate metals through its nitrogen and oxygen atoms could be exploited in the design of novel MOFs with applications in catalysis, sensing, and gas storage. The amidine group can act as a hydrogen bond donor-acceptor, which is useful in materials science. semanticscholar.org

The exploration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its use in a wide range of innovative technologies.

Q & A

Q. How can researchers ensure reproducibility when synthesizing this compound across laboratories?

  • Methodology : Publish detailed synthetic protocols with step-by-step video demonstrations. Share raw spectral data (NMR, HRMS) in open-access repositories. Collaborate via inter-laboratory studies to validate yields and purity metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.